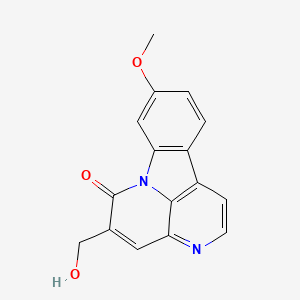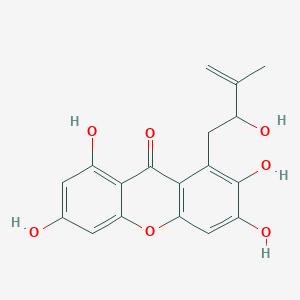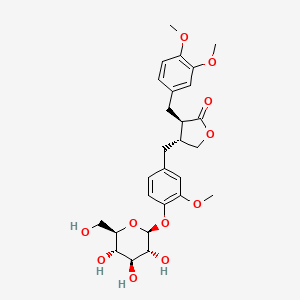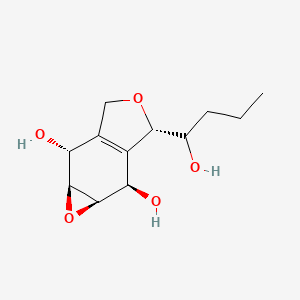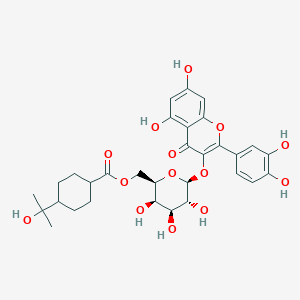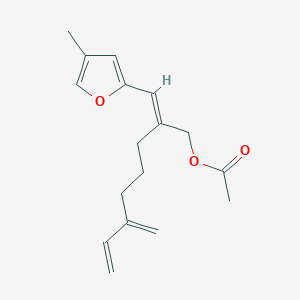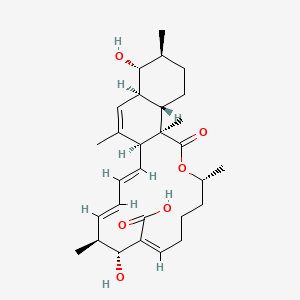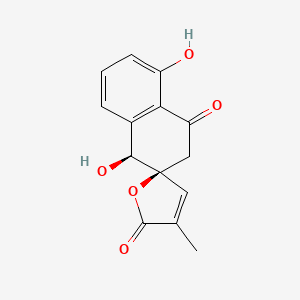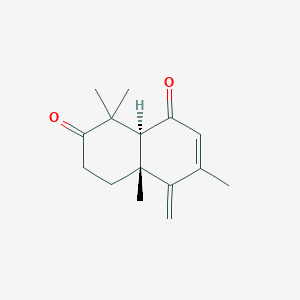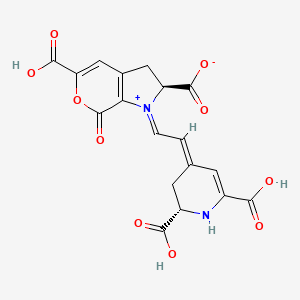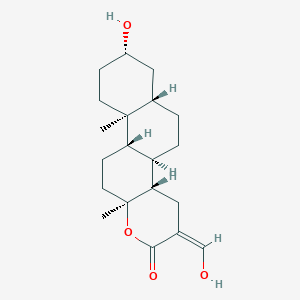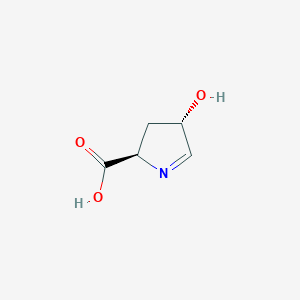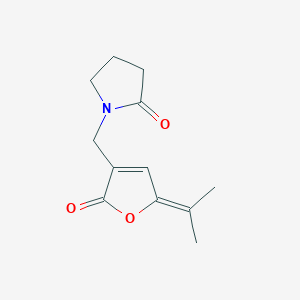
Uncinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uncinine is a natural product found in Artabotrys hexapetalus with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Uncinine, a cytotoxic butenolide alkaloid, has been synthesized from propargyl alcohol, featuring a tandem carbonylative lactonization process (Fáková et al., 2005).
Anticancer Applications
- Novel butenolide derivatives based on uncinine have been designed and synthesized, showing significant anti-proliferation activity against gastric cancer cells. One derivative demonstrated a potent anticancer effect with low cytotoxicity in normal cells, suggesting its potential as a therapeutic agent (Xu et al., 2020).
Alkaloid Diversity and Cytotoxicity
- Uncinine, among other novel alkaloids, was isolated from Artabotrys uncinatus. Some of these alkaloids, including atherospermidine and squamolone, showed cytotoxicity against cancer cell lines, highlighting the potential for pharmacological applications (Hsieh et al., 2001).
Antioxidant and Neuroprotective Effects
- Carcinine, a derivative of uncinine, has shown to have antioxidant properties and a neuroprotective effect, particularly in the context of oxidative stress-induced retinal damage. This suggests its potential use in treating retinal diseases (Marchette et al., 2012).
Pharmacological Chaperones
- Imidazole-containing dipeptide compounds like carcinine act as pharmacological chaperones, affecting enzyme activity and protein structure in diseases like age-related cataracts and macular degeneration. This highlights their potential in therapeutic interventions for age-related diseases (Babizhayev & Yegorov, 2010).
Eigenschaften
Produktname |
Uncinine |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
1-[(2-oxo-5-propan-2-ylidenefuran-3-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-8(2)10-6-9(12(15)16-10)7-13-5-3-4-11(13)14/h6H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
HREXWSQKOMIFNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C=C(C(=O)O1)CN2CCCC2=O)C |
Synonyme |
uncinine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



